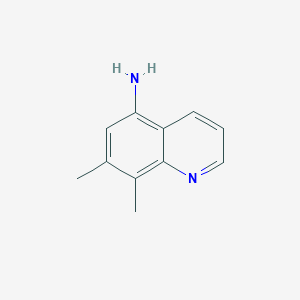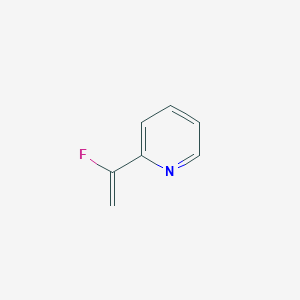
2-(1-氟乙烯基)吡啶
描述
2-(1-Fluorovinyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is a colorless liquid with a molecular formula of C7H6FN.
科学研究应用
2-(1-Fluorovinyl)pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various fluorinated compounds . In biology and medicine, fluorinated pyridine derivatives are explored for their potential as imaging agents and therapeutic compounds . The compound’s unique properties, such as high electronegativity and metabolic stability, make it valuable in drug development and diagnostic applications . Additionally, 2-(1-Fluorovinyl)pyridine is used in industrial research for the development of new materials and agrochemicals .
作用机制
Target of Action
Fluoropyridines, a class of compounds to which 2-(1-fluorovinyl)pyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds, including potential imaging agents .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . This property could influence the interaction of 2-(1-Fluorovinyl)pyridine with its targets.
Biochemical Pathways
Pyrimidine metabolism, a pathway that pyridine derivatives can potentially influence, plays a crucial role in cell growth and metabolism . Disruption of pyrimidine metabolism has been associated with tumor initiation and progression .
Pharmacokinetics
The introduction of fluorine atoms into lead structures is a common modification in pharmaceuticals, enhancing the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .
Result of Action
Fluoropyridines are known to have interesting biological properties and are often used in the synthesis of biologically active compounds .
Action Environment
The stability and reactivity of fluoropyridines can be influenced by various factors, including temperature and the presence of other chemical reagents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Fluorovinyl)pyridine can be achieved through various methods. One common approach involves the fluorination of vinyl precursors. For instance, the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) as either a base or a fluorine source provides (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities . Another method involves the use of nucleophilic fluorination reagents like DMPU/HF, which offers high acidity and compatibility with cationic metal catalysts .
Industrial Production Methods: Industrial production methods for 2-(1-Fluorovinyl)pyridine typically involve large-scale fluorination processes using optimized reaction conditions to ensure high yields and purity. These methods often utilize advanced fluorination reagents and catalysts to achieve the desired product efficiently .
化学反应分析
Types of Reactions: 2-(1-Fluorovinyl)pyridine undergoes various types of chemical reactions, including substitution, addition, and coupling reactions. One of the key reactions involving 2-(1-Fluorovinyl)pyridine derivatives is the palladium-catalyzed Mizoroki-Heck reaction. This reaction utilizes (1-fluorovinyl)methyldiphenylsilane and aryl iodides in the presence of palladium acetate, silver carbonate, and molecular sieves in 1,4-dioxane.
Common Reagents and Conditions: Common reagents used in the reactions of 2-(1-Fluorovinyl)pyridine include palladium acetate, silver carbonate, and various fluorination reagents like TBAF·3H2O and DMPU/HF . The reaction conditions often involve elevated temperatures and the use of organic solvents like 1,4-dioxane.
Major Products Formed: The major products formed from the reactions of 2-(1-Fluorovinyl)pyridine depend on the specific reaction conditions and reagents used. For example, the Mizoroki-Heck reaction yields 1-aryl vinyl fluorides or 1,1-diaryl vinyl fluorides in high yields and good stereoselectivity.
相似化合物的比较
2-(1-Fluorovinyl)pyridine can be compared with other fluorinated pyridine derivatives, such as 2-fluoropyridine and 2,6-difluoropyridine . These compounds share similar structural features but differ in their reactivity and applications. For example, 2-fluoropyridine is commonly used in the synthesis of pharmaceuticals and agrochemicals, while 2,6-difluoropyridine is explored for its potential in radiotherapy . The unique properties of 2-(1-Fluorovinyl)pyridine, such as its high regioselectivity in fluorination reactions, set it apart from other similar compounds .
属性
IUPAC Name |
2-(1-fluoroethenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYUCSDZZOWUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reported synthesis of 2-(1-Fluorovinyl)pyridines?
A1: The research describes a novel, transition-metal-free method for synthesizing 2-(1-Fluorovinyl)pyridines []. This is significant because traditional methods for forming carbon-carbon bonds often rely on expensive or toxic transition-metal catalysts. This new method uses readily available Grignard reagents and exploits the unique reactivity of α-fluoro-α,β-unsaturated-(2-pyridyl)sulfones to achieve the desired transformation. []
Q2: What role does the fluorine atom play in the reported reaction?
A2: The fluorine atom plays a crucial role in this reaction due to what is known as the "negative fluorine effect." [] Fluorine's high electronegativity makes the adjacent carbon-fluorine bond highly polarized. This polarization influences the reactivity of the molecule, making it more susceptible to attack by the Grignard reagent and facilitating the subsequent intramolecular coupling reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


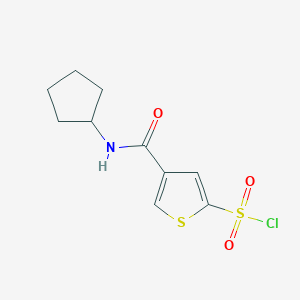
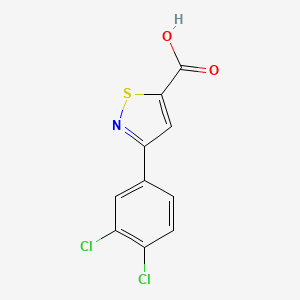
![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)
![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)

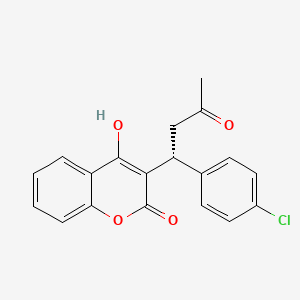
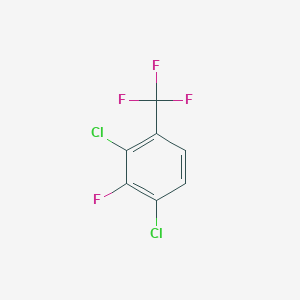


![2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1455824.png)


